molecular formula C17H19O2P B14303437 Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- CAS No. 121194-82-9

Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl-

Cat. No.: B14303437
CAS No.: 121194-82-9
M. Wt: 286.30 g/mol
InChI Key: ODCTVPUILVKQQL-UHFFFAOYSA-N
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Description

Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- is an organophosphorus compound characterized by the presence of a phosphine group attached to a 1,3-dioxane ring and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- typically involves the reaction of diphenylphosphine with a suitable 1,3-dioxane derivative. One common method is the reaction of diphenylphosphine with 1,3-dioxan-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

    Addition: The compound can add to electrophilic double bonds, such as alkenes and alkynes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.

    Addition: Electrophilic alkenes and alkynes can be used as substrates in addition reactions.

Major Products Formed:

    Oxidation: Phosphine oxide derivatives.

    Substitution: Alkylated or acylated phosphine derivatives.

    Addition: Phosphine adducts with electrophilic alkenes or alkynes.

Scientific Research Applications

Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- involves its ability to act as a nucleophile due to the presence of the phosphine group. The compound can coordinate with transition metals, forming complexes that facilitate various catalytic processes. The 1,3-dioxane ring provides steric and electronic effects that can influence the reactivity and selectivity of the compound in chemical reactions.

Comparison with Similar Compounds

    Diphenylphosphine: Lacks the 1,3-dioxane ring, making it less sterically hindered.

    Triphenylphosphine: Contains three phenyl groups, providing different steric and electronic properties.

    1,3-Dioxane Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness: Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- is unique due to the combination of the phosphine group and the 1,3-dioxane ring. This combination provides distinct steric and electronic properties, making it a valuable compound in catalysis and organic synthesis.

Properties

CAS No.

121194-82-9

Molecular Formula

C17H19O2P

Molecular Weight

286.30 g/mol

IUPAC Name

1,3-dioxan-2-ylmethyl(diphenyl)phosphane

InChI

InChI=1S/C17H19O2P/c1-3-8-15(9-4-1)20(16-10-5-2-6-11-16)14-17-18-12-7-13-19-17/h1-6,8-11,17H,7,12-14H2

InChI Key

ODCTVPUILVKQQL-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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